Cas no 1804874-56-3 (Methyl 2-chloro-5-cyano-4-mercaptophenylacetate)
Methyl 2-chloro-5-cyano-4-mercaptophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-chloro-5-cyano-4-mercaptophenylacetate
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- Inchi: 1S/C10H8ClNO2S/c1-14-10(13)3-6-2-7(5-12)9(15)4-8(6)11/h2,4,15H,3H2,1H3
- InChI Key: PTXALBVTKPNRGY-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C#N)C=C1CC(=O)OC)S
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- XLogP3: 2.2
- Topological Polar Surface Area: 51.1
Methyl 2-chloro-5-cyano-4-mercaptophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005660-250mg |
Methyl 2-chloro-5-cyano-4-mercaptophenylacetate |
1804874-56-3 | 97% | 250mg |
484.80 USD | 2021-06-22 | |
| Alichem | A014005660-500mg |
Methyl 2-chloro-5-cyano-4-mercaptophenylacetate |
1804874-56-3 | 97% | 500mg |
855.75 USD | 2021-06-22 | |
| Alichem | A014005660-1g |
Methyl 2-chloro-5-cyano-4-mercaptophenylacetate |
1804874-56-3 | 97% | 1g |
1,549.60 USD | 2021-06-22 |
Methyl 2-chloro-5-cyano-4-mercaptophenylacetate Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Methyl 2-chloro-5-cyano-4-mercaptophenylacetate
Methyl 2-chloro-5-cyano-4-mercaptophenylacetate (CAS No. 1804874-56-3): An Overview
Methyl 2-chloro-5-cyano-4-mercaptophenylacetate (CAS No. 1804874-56-3) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its chloro, cyano, and mercapto functional groups, exhibits a range of biological activities that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The chemical structure of Methyl 2-chloro-5-cyano-4-mercaptophenylacetate is composed of a benzene ring substituted with a chloro group at the 2-position, a cyano group at the 5-position, and a mercapto group at the 4-position. The ester functionality at the terminal position further enhances its reactivity and utility in synthetic transformations. This combination of functional groups provides a platform for diverse chemical modifications, making it an attractive starting material for the development of novel compounds with potential therapeutic applications.
Recent studies have highlighted the potential of Methyl 2-chloro-5-cyano-4-mercaptophenylacetate in the synthesis of drugs targeting various diseases. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. The cyano group, in particular, has been shown to enhance the biological activity by modulating specific protein targets involved in inflammatory pathways and cancer cell proliferation.
In addition to its medicinal applications, Methyl 2-chloro-5-cyano-4-mercaptophenylacetate has also found use in the development of agrochemicals. Its ability to undergo selective chemical transformations makes it suitable for the synthesis of herbicides and fungicides with improved efficacy and reduced environmental impact. Studies have shown that compounds derived from this intermediate can effectively control various plant pathogens while minimizing harm to non-target organisms.
The synthetic versatility of Methyl 2-chloro-5-cyano-4-mercaptophenylacetate is further enhanced by its reactivity with different nucleophiles and electrophiles. For example, the mercapto group can be readily converted into thioethers or disulfides through alkylation or oxidation reactions, respectively. These transformations can introduce additional functional groups that confer specific biological activities or improve the physicochemical properties of the final product.
In terms of synthesis, several methods have been reported for the preparation of Methyl 2-chloro-5-cyano-4-mercaptophenylacetate. One common approach involves the reaction of 2-chloro-5-cyanothiophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. This method provides high yields and excellent purity, making it suitable for large-scale production. Alternative synthetic routes have also been explored to optimize yield and reduce environmental impact, including green chemistry approaches that utilize environmentally benign reagents and solvents.
The safety profile of Methyl 2-chloro-5-cyano-4-mercaptophenylacetate is an important consideration in its use as an intermediate in pharmaceutical and agrochemical synthesis. While it is not classified as a hazardous substance under current regulations, proper handling and storage practices are recommended to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) and following standard operating procedures (SOPs) for handling chemicals with reactive functional groups.
In conclusion, Methyl 2-chloro-5-cyano-4-mercaptophenylacetate (CAS No. 1804874-56-3) is a valuable compound with a wide range of applications in medicinal chemistry and agrochemical research. Its unique chemical structure and synthetic versatility make it an attractive starting material for the development of novel drugs and agrochemicals with improved biological activity and reduced environmental impact. Ongoing research continues to explore new applications and optimization strategies for this compound, further solidifying its importance in modern chemical research.
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